Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]- is a complex organic compound that features a benzonitrile group attached to a pyridinyl-oxazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]- typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the fluoro-pyridinyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzonitrile, 3-fluoro-4-[[(6-fluoro-2-pyridinyl)oxy]methyl]-
- 4-(6-Fluoro-3-pyridinyl)benzonitrile
- 3-Fluorobenzonitrile
Uniqueness
Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
502422-42-6 |
---|---|
Molecular Formula |
C15H8FN3O |
Molecular Weight |
265.24 g/mol |
IUPAC Name |
3-[4-(3-fluoropyridin-2-yl)-1,3-oxazol-2-yl]benzonitrile |
InChI |
InChI=1S/C15H8FN3O/c16-12-5-2-6-18-14(12)13-9-20-15(19-13)11-4-1-3-10(7-11)8-17/h1-7,9H |
InChI Key |
SOXYQDMUEKECIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CO2)C3=C(C=CC=N3)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.